1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
1-(2-Methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methoxy group, a nitro group, and two methyl groups
Preparation Methods
The synthesis of 1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then subjected to a series of reactions, including acylation and cyclization, to form the desired pyrrole derivative. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-Methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group, resulting in different functionalized pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce nitroso or nitro derivatives.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro and methoxy groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
1-(2-Methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:
1-(2-Methoxy-4-nitrophenyl)pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a pyrrole ring, leading to different chemical and biological properties.
2-Methoxy-4-nitrophenyl isothiocyanate: This compound contains an isothiocyanate group instead of a pyrrole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-5-10(2)14(9)12-7-6-11(15(16)17)8-13(12)18-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINSAGAWSQYKSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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